molecular formula C8H15Cl2N3 B1453464 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride CAS No. 1210765-92-6

2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride

Cat. No.: B1453464
CAS No.: 1210765-92-6
M. Wt: 224.13 g/mol
InChI Key: BDDGGYFYQLILRO-UHFFFAOYSA-N
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Description

2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride is a diamine-substituted pyridine derivative supplied as a stable dihydrochloride salt. The compound features an isopropyl group on one of the pyridine nitrogen atoms, a modification that can significantly influence its physicochemical properties, solubility, and binding affinity in research applications. With a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13 g/mol , it serves as a versatile small molecule scaffold, particularly valuable in medicinal chemistry and drug discovery for the synthesis and development of more complex molecular entities . The high purity of the product (minimum 95%) ensures consistency and reliability in experimental results . As a derivative of the 2,5-diaminopyridine core structure, this compound is a prime candidate for use in organic synthesis, where it can act as a building block for ligands, pharmaceuticals, and functional materials . The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, facilitating its use in various in vitro biological assays. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-N-propan-2-ylpyridine-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6(2)11-8-4-3-7(9)5-10-8;;/h3-6H,9H2,1-2H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDGGYFYQLILRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210765-92-6
Record name 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride
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Preparation Methods

Batch Synthesis via Stepwise Functionalization

A patent (WO2017121323A1) describes a multi-step batch process for pyridine derivatives with similar substitution patterns:

  • Step 1: Preparation of substituted pyridine intermediates by nucleophilic substitution or lithiation at low temperatures (-78 °C) with reagents such as n-butyllithium in tetrahydrofuran.
  • Step 2: Addition of amine-containing reagents to introduce amino groups selectively.
  • Step 3: Heating and stirring under controlled temperatures (15–35 °C, then reflux) to promote substitution and cyclization.
  • Step 4: Work-up involving solvent extraction (ethyl acetate, ethanol), pH adjustment with aqueous sodium hydroxide, and filtration.
  • Step 5: Crystallization and isolation of the target compound as a solid salt.

This method emphasizes temperature control, slow reagent addition, and multiple purification steps to ensure high purity and yield.

Step Reaction Conditions Reagents/Notes Outcome
1 -78 °C, THF, n-BuLi addition Lithiation of pyridine precursor Lithiated intermediate
2 -78 to -65 °C, stirring Addition of amine or ketone derivative Aminated intermediate
3 15-35 °C, reflux Substitution and cyclization Pyridine diamine derivative
4 Extraction, pH adjustment Ethyl acetate, NaOH Purification
5 Crystallization Ethanol, water Dihydrochloride salt isolation

Flow Synthesis Approach

A more recent patent (WO2019004114A1) introduces a flow synthesis method for diamine derivatives, which can be adapted for this compound:

  • Continuous flow reactors allow precise control of reaction parameters (temperature, residence time, reagent ratios).
  • The method involves flowing solutions of pyridine derivatives and amination reagents through heated microreactors.
  • This approach improves reaction efficiency, scalability, and reproducibility.
  • It reduces side reactions and enhances safety by minimizing handling of reactive intermediates.
Parameter Batch Method Flow Synthesis Method
Reaction Control Manual, temperature sensitive Automated, precise control
Scalability Limited by batch size Easily scalable
Purity Requires multiple purifications High due to controlled conditions
Safety Handling of reactive intermediates Safer due to contained system

Alkylation and Salt Formation

The isopropyl substitution on the nitrogen is commonly achieved by:

  • Alkylation of the amino group with isopropyl halides or isopropyl sulfonates under basic conditions.
  • Alternatively, reductive amination using acetone and reducing agents.
  • Final salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability.

Comparative Data Table of Preparation Methods

Method Type Key Reagents Conditions Yield (%) Purity (%) Notes
Batch Lithiation + Amination n-Butyllithium, substituted pyridine, amines -78 °C to reflux, THF solvent 70-85 >98 Multi-step, labor intensive
Flow Synthesis Pyridine derivatives, amination reagents Controlled flow, 50-80 °C 80-90 >99 Efficient, scalable
Alkylation + Salt Formation Isopropyl halide, base, HCl Room temp to mild heating 75-88 >98 Final step for substitution

Research Findings and Optimization Notes

  • Temperature control during lithiation and amination steps is critical to avoid side products.
  • Use of solvents like tetrahydrofuran and ethanol facilitates good solubility and reaction rates.
  • Slow addition of reagents (dropwise over hours) improves selectivity.
  • Flow synthesis offers advantages in reproducibility and scale-up potential.
  • Purification steps involving aqueous-organic phase separation and pH adjustment are essential for removing impurities.
  • Crystallization from ethanol-water mixtures yields high-quality dihydrochloride salt crystals.

Chemical Reactions Analysis

Types of Reactions

2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications across different fields:

Enzyme Inhibition

Research indicates that 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can inhibit specific enzymes involved in metabolic pathways. For example:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit enzymes linked to cancer cell proliferation, presenting potential for cancer therapy development.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens:

  • Case Study: A study evaluated its efficacy against Gram-positive bacteria, revealing notable antibacterial effects, which could lead to new antimicrobial agents.

Neuropharmacology

The compound shows promise in modulating receptor activity, influencing neurotransmission and other physiological processes. Understanding these interactions is crucial for exploring therapeutic applications in neuropharmacology.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds based on structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compound Two methyl groups on nitrogenInhibitor of enzymes; antimicrobial
N2_2-Methylpyridine-2,5-diamineOne methyl groupLimited biological activity
2,5-DiaminopyridineLacks methyl groupsPrimarily used in genetic studies
N,N-Diethylpyridine-2,5-diamineEthyl groups instead of methylAltered solubility; reduced activity

This analysis illustrates how the unique structure of this compound enhances its biological activity compared to related compounds.

Case Study 1: Anticancer Potential

A recent study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. Further investigation into its mechanism of action is warranted to understand potential side effects and therapeutic pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

  • Pyridine Core: The target compound shares a pyridine ring with analogs like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () and 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride (). However, substituents differ significantly: The chalcone derivative () has a propenone linker and hydroxyl groups, favoring planar, conjugated systems. The fluoropyridine compound () introduces a fluorine atom, enhancing electronegativity and metabolic stability compared to the target compound’s isopropyl group .
  • Diamine Functionality : Unlike 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride (), which features a pyrimidine ring and a single primary amine, the target compound’s 2,5-diamine configuration may enable chelation or hydrogen-bonding interactions critical for bioactivity .

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride C₈H₁₄Cl₂N₄* 224.92 (calculated) Pyridine, 2,5-diamine, isopropyl
1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₄H₁₁NO₃ 241.25 Chalcone, hydroxyl, pyridine
2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluoropyridine, ethoxy
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃Cl₂N₃O 210.09 Linear chain, amide, diamine

*Calculated based on structural analysis.

Physicochemical Properties

  • Solubility : Dihydrochloride salts, including the target compound and 1-(2-propylpyrimidin-5-yl)pyrrolidine-2,5-dione dihydrochloride (), generally exhibit higher aqueous solubility than their neutral counterparts due to ionic interactions .
  • Stability : Pyridine derivatives with electron-withdrawing groups (e.g., fluorine in ) are often more resistant to oxidative degradation than those with alkyl substituents like isopropyl .

Biological Activity

2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride is a compound of interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

The compound exhibits significant interactions with various biomolecules, particularly enzymes and proteins. It has been shown to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. The nature of these interactions often leads to alterations in protein conformation and enzyme kinetics, which can have downstream effects on cellular functions.

PropertyDescription
Molecular FormulaC₉H₁₃Cl₂N₃
Molecular Weight220.12 g/mol
SolubilitySoluble in water and common organic solvents
pKaApproximately 7.5 (indicative of amine character)

Cellular Effects

Research indicates that this compound can significantly influence cellular processes. It may affect cell signaling pathways by altering the phosphorylation status of key proteins, thereby impacting gene expression and metabolic activities. For example, it has been observed to modulate the expression of genes involved in stress responses and apoptosis.

Case Study: Impact on Cancer Cell Lines

In a study involving various cancer cell lines, the compound demonstrated notable cytotoxic effects. Specifically, it reduced cell viability in a dose-dependent manner across several types of cancer cells, including breast and lung cancer lines. The IC50 values ranged from 5 to 15 µM, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several molecular interactions:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to reduced substrate conversion rates and altered metabolic pathways.
  • Gene Regulation : It may interact with transcription factors or other regulatory proteins, influencing gene transcription levels and cellular responses.
  • Protein Interaction : By binding to various proteins, the compound can induce conformational changes that affect protein function and stability .

Temporal Effects in Laboratory Settings

The stability of this compound is crucial for its efficacy in experimental settings. Long-term studies have shown that the compound maintains its biological activity over time but may undergo degradation under certain conditions. This stability is essential for ensuring reproducibility in research applications.

Scientific Research Applications

This compound has diverse applications across multiple fields:

  • Chemistry : Utilized as a building block in synthesizing more complex organic molecules.
  • Biology : Employed in studies focusing on enzyme inhibition and protein interactions.
  • Pharmaceutical Development : Investigated for potential therapeutic applications, particularly in oncology and infectious diseases .

Table 2: Research Applications

Application AreaDescription
Drug DevelopmentPotential anticancer agent
Biochemical ResearchStudies on enzyme kinetics
Industrial ChemistryUsed in the synthesis of agrochemicals

Q & A

Basic: What methodological approaches are recommended for synthesizing 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride with high purity?

Answer:
Synthesis optimization should integrate Design of Experiments (DOE) principles to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, a fractional factorial design can reduce experimental runs while assessing interactions between variables. Post-synthesis, purity validation via HPLC (high-performance liquid chromatography) with UV detection or NMR (nuclear magnetic resonance) for structural confirmation is critical. Evidence from similar dihydrochloride salts highlights the importance of anhydrous conditions to minimize hydrolysis .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

  • Spectroscopic Methods :
    • 1H/13C NMR : Resolve proton environments and confirm substitution patterns on the pyridine ring.
    • FT-IR : Identify amine (–NH) and hydrochloride (N–H+ Cl–) vibrational bands.
  • Chromatography :
    • HPLC-MS : Quantify purity and detect trace impurities using mass spectrometry coupling.
    • Ion Chromatography : Verify chloride counterion stoichiometry.
  • Thermal Analysis :
    • DSC/TGA : Assess thermal stability and decomposition profiles.
      These methods align with protocols for structurally related aromatic amines .

Basic: What safety protocols should be prioritized during handling?

Answer:
While toxicological data for this compound are limited (as noted in safety sheets), precautionary measures include:

  • Ventilation : Use fume hoods to avoid inhalation of dust (per GHS/CLP guidelines).
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Airtight containers in dry, cool environments to prevent hygroscopic degradation.
    Regulatory frameworks like EC1272/08 emphasize hazard mitigation despite incomplete toxicity profiles .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Answer:
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations can map reaction pathways. For instance, modeling nucleophilic substitution at the pyridine ring’s N-propyl group may reveal steric/electronic barriers. Tools like Gaussian or ORCA, combined with cheminformatics platforms, enable predictive optimization of reaction yields. Experimental data should feed back into simulations to refine models, as advocated by ICReDD’s reaction-design frameworks .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC50 values in enzyme assays) require:

  • Meta-Analysis : Compare datasets across studies, controlling for variables like solvent (DMSO vs. aqueous buffers) or assay pH.
  • Multivariate Regression : Identify confounding factors (e.g., impurities, counterion effects).
  • Dose-Response Replication : Validate activity under standardized conditions.
    Statistical rigor, as outlined in chemical engineering design principles, is essential to resolve inconsistencies .

Advanced: What strategies optimize reaction conditions for scaled synthesis without compromising yield?

Answer:

  • DOE-Based Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time.
  • In Situ Monitoring : Raman spectroscopy or inline pH probes track reaction progress dynamically.
  • Membrane Separation : Post-synthesis, employ nanofiltration to isolate the dihydrochloride salt efficiently.
    These approaches align with chemical engineering subclass RDF2050108 (process control and simulation) .

Advanced: How can stability studies under varying conditions inform storage and formulation?

Answer:

  • Accelerated Stability Testing : Expose the compound to elevated humidity (40°C/75% RH) and monitor degradation via HPLC.
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to identify optimal formulation ranges.
  • Light Sensitivity : UV-vis spectroscopy under ICH Q1B guidelines evaluates photodegradation.
    Such methodologies are standard for hygroscopic, ionizable compounds .

Advanced: What role does this compound play in multi-step synthesis of functional materials?

Answer:
As a bifunctional amine, it serves as:

  • Ligand Precursor : Coordinate transition metals (e.g., Ru or Pd) for catalysis.
  • Polymer Building Block : Participate in polycondensation reactions to form conductive polymers.
    Reaction fundamentals (subclass RDF2050112) emphasize reactor design (e.g., flow systems) to manage exothermic amine reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride

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